1,6-Anhydromuramic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
82080-93-1 |
|---|---|
Molecular Formula |
C9H15NO6 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
(2R)-2-[[(1S,2S,3R,4R,5S)-4-amino-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]propanoic acid |
InChI |
InChI=1S/C9H15NO6/c1-3(8(12)13)15-7-5(10)9-14-2-4(16-9)6(7)11/h3-7,9,11H,2,10H2,1H3,(H,12,13)/t3-,4+,5-,6-,7-,9+/m1/s1 |
InChI Key |
CHBVBQWDQGWKGS-KGYWRIBKSA-N |
SMILES |
CC(C(=O)O)OC1C(C2OCC(C1O)O2)N |
Isomeric SMILES |
C[C@H](C(=O)O)O[C@@H]1[C@H]([C@H]2OC[C@@H]([C@H]1O)O2)N |
Canonical SMILES |
CC(C(=O)O)OC1C(C2OCC(C1O)O2)N |
Synonyms |
1,6-anhydromuramic acid |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Biology Approaches
Historical and Contemporary Approaches to 1,6-Anhydromuramic Acid Synthesis
The chemical synthesis of this compound and its derivatives has evolved considerably since its initial explorations. Early synthetic work was undertaken by researchers like Sinaÿ and Paulsen. beilstein-journals.org These initial routes were often multi-step and less efficient than modern methods. beilstein-journals.org More recent syntheses, developed by groups such as Mobashery, Fukase, and Mark, have improved upon these early efforts, enabling more advanced research into antibacterial resistance. beilstein-journals.org
A significant advancement is a novel five-step synthesis starting from the inexpensive N-acetylglucosamine (GlcNAc). nih.govbeilstein-journals.org This efficient route has made this compound more accessible for studies on its role in bacterial cell wall recycling. nih.govbeilstein-journals.org The general strategy often involves the initial preparation of 2-acetamido-1,6-anhydro-2-deoxy-α-D-glucopyranoside (1,6-anhydroGlcNAc), followed by selective alkylation. beilstein-journals.org However, direct alkylation of 1,6-anhydroGlcNAc can lead to a complex mixture of isomers, necessitating protective group strategies to ensure selectivity. beilstein-journals.org
Regioselective and Stereoselective Synthetic Strategies
Achieving regioselectivity and stereoselectivity is paramount in the synthesis of this compound to ensure the correct formation of the ether linkage at the C-3 position and the characteristic 1,6-anhydro bridge.
Regioselectivity: Direct alkylation of the hydroxyl groups of 1,6-anhydroGlcNAc is non-selective. beilstein-journals.org To overcome this, a common and effective strategy involves the selective protection of the 4-OH group. The use of a trityl protecting group is a well-established method to achieve this. beilstein-journals.orgmdpi.com For instance, 1,6-anhydroGlcNAc is treated with trityl triflate (TrOTf) to yield the 4-O-tritylated intermediate. beilstein-journals.org With the 4-OH group blocked, the 3-OH group is available for regioselective alkylation with a lactate (B86563) precursor, such as (S)-2-chloropropionic acid, using a base like sodium hydride (NaH). beilstein-journals.orgmdpi.com
Stereoselectivity: The stereochemistry of the lactate side chain is crucial for biological activity. To install the correct (R)-lactyl moiety, (S)-2-chloropropionic acid is used, as the reaction proceeds with an inversion of stereochemistry. mdpi.com The inherent stereochemistry of the starting N-acetylglucosamine dictates the stereochemistry of the pyranose ring, and the formation of the 1,6-anhydro bridge locks the sugar in a ¹C₄ conformation. Glycosylation methods must then be chosen to ensure the formation of the desired β-(1→4) linkage in disaccharide derivatives, often using glycosyl donors like trichloroacetimidates with a participating group at C-2 to direct the stereochemical outcome. mdpi.com
A summary of a modern synthetic approach is detailed in the table below:
| Step | Reactant(s) | Key Reagents | Product | Purpose |
| 1 | N-acetylglucosamine (GlcNAc) | Various | 2-acetamido-1,6-anhydro-2-deoxy-α-D-glucopyranoside (1,6-anhydroGlcNAc) | Formation of the core 1,6-anhydro ring structure. beilstein-journals.org |
| 2 | 1,6-anhydroGlcNAc | Trityl triflate (TrOTf), collidine | 4-O-Triphenylmethyl-2-acetamido-1,6-anhydro-2-deoxy-α-D-glucopyranose | Regioselective protection of the 4-OH group. beilstein-journals.orgmdpi.com |
| 3 | 4-O-tritylated intermediate | (S)-2-chloropropionic acid, Sodium hydride (NaH) | 4-O-Triphenylmethyl-1,6-anhydro-N-acetylmuramic acid | Stereoselective introduction of the lactyl moiety at the 3-OH position. beilstein-journals.orgmdpi.com |
| 4 | Protected muramic acid derivative | Trifluoroacetic acid (TFA) | This compound | Deprotection of the trityl group to yield the final product. beilstein-journals.org |
Chemoenzymatic Synthetic Routes
Chemoenzymatic synthesis combines the precision of enzymes with the versatility of chemical reactions, offering sustainable and efficient pathways to complex molecules. unimi.it While specific chemoenzymatic routes for the total synthesis of this compound are not extensively documented in the provided sources, the principles are widely applied in carbohydrate and natural product synthesis. unimi.itnih.gov
Enzymes can be used for highly regioselective and stereoselective transformations, such as the acylation or deacylation of hydroxyl groups, which can simplify complex protection-deprotection sequences in chemical synthesis. mdpi.com For example, a lipase (B570770) could theoretically be used for the selective deprotection of an acetyl group at the C-6 hydroxyl of a per-acetylated muramic acid precursor, facilitating the intramolecular cyclization to form the 1,6-anhydro ring. Lytic transglycosylases (LTs) themselves are the biological catalysts for the formation of this compound residues in bacteria, cleaving the β-1,4-glycosidic bond in peptidoglycan and catalyzing an intramolecular cyclization. nih.govnih.gov Understanding this enzymatic mechanism, which involves an oxocarbenium ion intermediate, provides a blueprint for designing biomimetic chemical syntheses. mdpi.comnih.gov
Synthesis and Application of this compound Derivatives
Derivatives of this compound are indispensable tools for exploring bacterial cell wall metabolism and for developing novel diagnostics and therapeutics. mdpi.comacs.org
Preparation of Structural Analogs for Mechanistic Probes
Structural analogs of this compound are synthesized to investigate the mechanisms of enzymes involved in peptidoglycan recycling, such as lytic transglycosylases and muramyl-peptide amidases (e.g., AmpD). mdpi.comnih.gov By modifying the core structure, researchers can probe enzyme-substrate interactions and catalytic mechanisms.
Another example is the total synthesis of N-acetylglucosamine-1,6-anhydro-N-acetylmuramylpentapeptide, which serves as a substrate to evaluate the activity of the E. coli AmpD enzyme. nih.govresearchgate.net The synthesis of this complex molecule confirmed its structure as a product of cell wall degradation and enabled enzymatic assays to monitor its hydrolysis by AmpD. nih.govresearchgate.net
Derivatization for Biochemical Assay Development
Derivatizing this compound with reporter groups is a common strategy for creating tools for biochemical assays, such as those used in high-throughput screening for enzyme inhibitors or for imaging.
An important application is the development of radiotracers for positron emission tomography (PET) to image bacterial infections. acs.org In one approach, muramic acid was derivatized with a fluorine-18 (B77423) labeled prosthetic group to create (S)-[¹⁸F]FMA and (R)-[¹⁸F]FMA. acs.org These tracers were shown to be taken up by various human pathogens, including Staphylococcus aureus, demonstrating their potential for clinical infection imaging. acs.org The synthesis involved reacting muramic acid with 4-nitrophenyl 2-[¹⁸F]fluoropropionate ([¹⁸F]NFP). acs.org
Additionally, muropeptides containing this compound are often analyzed via HPLC after derivatization. For amino acid analysis, samples are hydrolyzed, and the released amino acids are derivatized with ortho-phthaldialdehyde (OPA) before HPLC separation. nih.gov This allows for the precise quantification of the peptide components attached to the sugar backbone.
| Derivative Type | Application | Example | Synthetic Strategy |
| Structural Analog | Mechanistic probe for peptidoglycan recycling enzymes | Borrelia burgdorferi-derived muropeptides | Coupling of a protected this compound-alanine unit with various peptide fragments. mdpi.com |
| Structural Analog | Substrate for enzyme assays | N-acetylglucosamine-1,6-anhydro-N-acetylmuramylpentapeptide | Multi-step synthesis involving glycosylation and peptide couplings to build the full muropeptide. nih.gov |
| Radiolabeled Derivative | PET imaging of bacterial infections | (S)-[¹⁸F]FMA and (R)-[¹⁸F]FMA | Reaction of muramic acid with the amine-reactive prosthetic agent [¹⁸F]NFP. acs.org |
| Analyte for HPLC | Quantification of muropeptide composition | OPA-derivatized amino acids | Acid hydrolysis of muropeptides followed by derivatization with ortho-phthaldialdehyde. nih.gov |
Enzymatic Pathways Governing 1,6 Anhydromuramic Acid Metabolism
Formation of 1,6-Anhydromuramic Acid Residues
The generation of this compound is the hallmark of a class of enzymes known as lytic transglycosylases (LTs). nih.gov These enzymes are not hydrolases; instead of using a water molecule to break the glycosidic bond, they catalyze an intramolecular reaction. nih.govresearchgate.net This unique catalytic activity is central to the continuous remodeling and turnover of the peptidoglycan layer, which is necessary to maintain the structural integrity and shape of the bacterial cell. elifesciences.org
Lytic transglycosylases are a diverse group of bacterial enzymes that cleave the β-1,4-glycosidic bond between N-acetylmuramic acid (MurNAc) and N-acetylglucosamine (GlcNAc) residues within the glycan strands of peptidoglycan. nih.govasm.org This cleavage is essential for a variety of cellular processes, including cell wall expansion, daughter cell separation, and the insertion of large protein structures like flagella and secretion systems into the cell envelope. nih.govbryant.edunih.gov
The catalytic mechanism of lytic transglycosylases is distinct from that of hydrolases like lysozyme. LTs employ a single catalytic residue, typically a glutamate (B1630785) or aspartate, which functions first as a general acid and then as a general base. bryant.edumdpi.comresearchgate.net The reaction proceeds via substrate-assisted catalysis. bryant.edunih.gov
The proposed mechanism involves two main stages:
Glycosidic Bond Cleavage : The catalytic glutamate or aspartate protonates the glycosidic oxygen, facilitating the cleavage of the β-1,4-linkage. bryant.edumdpi.com This step is aided by anchimeric assistance from the N-acetyl group of the MurNAc residue at the -1 subsite, which stabilizes the resulting oxocarbenium ion-like transition state through the formation of a transient oxazolinium ion intermediate. mdpi.comresearchgate.netnih.gov However, analysis of the MltE enzyme suggests a mechanism with an oxocarbenium-like transition state without a distinct oxazolinium intermediate. nih.gov
Intramolecular Transacetalization : The now deprotonated catalytic residue acts as a general base, abstracting a proton from the C6-hydroxyl group of the same MurNAc residue. mdpi.comcazypedia.org This C6-hydroxyl group then performs an intramolecular nucleophilic attack on the anomeric carbon (C1) of the MurNAc residue. bryant.edumdpi.com This attack collapses the intermediate and results in the concomitant formation of a new intramolecular 1,6-anhydro bond, yielding the characteristic this compound product. mdpi.comnih.govcazypedia.orgebi.ac.uk
This non-hydrolytic cleavage is the defining feature of LT catalysis. nih.gov
Bacteria, particularly Gram-negative species, encode a redundant set of LTs with diverse structures, cellular localizations, and substrate specificities. asm.orgmdpi.com This diversity allows for precise spatial and temporal control over peptidoglycan remodeling. LTs have been classified into several families based on sequence and structural similarities. nih.govnih.gov Despite structural differences, their active sites and enzymatic functions are generally conserved. mdpi.comnih.gov Their activity can be broadly categorized as exolytic, cleaving terminal disaccharide units, or endolytic, cleaving within the glycan chain. nih.gov
| Lytic Transglycosylase | Family/Type | Localization | Key Characteristics & Substrate Specificity | References |
| Slt70 | Family 1A (Soluble LT) | Periplasmic | A soluble, exolytic enzyme in E. coli. LtgA from Neisseria is a homolog. | mdpi.comnih.gov |
| MltA | Family 2 (Membrane-bound LT) | Outer Membrane | A lipoprotein that can act on peptidoglycan fragments lacking stem peptides. Possesses a unique catalytic domain fold. | cazypedia.org |
| MltB | Family 3 (Membrane-bound LT) | Outer Membrane | Exhibits exo-activity, releasing disaccharide anhydromuropeptides. The inhibitor NAG-thiazoline is known to inhibit MltB. | bryant.eduresearchgate.netcazypedia.org |
| MltC | Family 1D | Outer Membrane | Can process both crosslinked and non-crosslinked peptidoglycan. Primarily endolytic but can also show minor hydrolytic activity. | nih.gov |
| LtgA | Family 1A | Outer Membrane | A lipoprotein from pathogenic Neisseria species, responsible for releasing cytotoxic PG monomers. It is a homolog of E. coli Slt70. | nih.govmdpi.com |
| EmtA (MltF) | Family 1E | Outer Membrane | A membrane-bound lytic transglycosylase in E. coli. | nih.gov |
Lytic transglycosylases are fundamental to the dynamic nature of the bacterial cell wall. nih.gov During growth and cell division, nearly half of the existing peptidoglycan in a bacterium like E. coli is remodeled and recycled in a single generation. nih.gov LTs play a crucial "space-making" role, cleaving glycan strands to allow for the insertion of new peptidoglycan material during cell elongation and for the construction of the septum during cell division. elifesciences.orgasm.orgbryant.edu
Recent research has revealed that a critical function of LTs is the degradation of soluble, uncrosslinked glycan strands that are byproducts of peptidoglycan synthesis. elifesciences.org This activity prevents the toxic accumulation of these polymers in the periplasm, which could otherwise lead to periplasmic stress and cell lysis. elifesciences.org The combined action of LTs and endopeptidases (which cleave peptide crosslinks) is necessary for the successful expansion of the cell wall. plos.org Furthermore, the 1,6-anhydromuropeptide products generated by LTs are key signaling molecules in the induction of β-lactamase expression, a major antibiotic resistance mechanism in many Gram-negative bacteria. nih.govcardiff.ac.uk
Intracellular Processing and Recycling of this compound
Following their formation in the periplasm by LTs, the resulting anhydromuropeptides are transported into the cytoplasm for processing and recycling. nih.govresearchgate.net This recycling system is highly efficient, allowing bacteria to salvage the building blocks of their cell wall, which is energetically favorable. researchgate.net
The primary transporter responsible for the uptake of anhydromuropeptides from the periplasm into the cytoplasm is the AmpG permease. nih.govtandfonline.com AmpG is an integral inner membrane protein belonging to the Major Facilitator Superfamily (MFS) of transporters. uniprot.orgpnas.org It specifically recognizes and transports N-acetylglucosamine-1,6-anhydro-N-acetylmuramic acid and its peptide-linked derivatives. uniprot.orgnih.gov
The transport process mediated by AmpG is dependent on the proton motive force, functioning as a muropeptide:H+ symporter. nih.govuniprot.org The uptake of anhydromuropeptides is inhibited by compounds like carbonyl cyanide m-chlorophenylhydrazone (CCCP) that dissipate the proton gradient across the inner membrane. nih.govuniprot.org Once inside the cytoplasm, the this compound-containing fragments enter the recycling pathway. nih.gov Here, the compound is converted in two steps to N-acetylglucosamine-phosphate, which can re-enter the main peptidoglycan biosynthesis pathway. researchgate.netnih.gov This involves the kinase AnmK, which phosphorylates the sugar, and a subsequent etherase that cleaves the lactate (B86563) group. nih.gov The AmpG-mediated transport is therefore the critical link between periplasmic peptidoglycan turnover and cytoplasmic recycling. pnas.org
2 Anhydro-N-acetylmuramic Acid Kinase (AnmK): Function and Catalytic Cycle
Anhydro-N-acetylmuramic acid kinase (AnmK) is a crucial enzyme in the peptidoglycan recycling pathway of many Gram-negative bacteria. nih.govnih.govresearchgate.net Its primary function is to catalyze the conversion of 1,6-anhydro-N-acetylmuramic acid (anhMurNAc), a degradation product of the bacterial cell wall, into N-acetylmuramic acid-6-phosphate (MurNAc-6-P). uniprot.orgnih.govresearchgate.net This reaction is notable as it involves the simultaneous cleavage of the 1,6-anhydro ring and the phosphorylation of the C6 hydroxyl group of the sugar, a process dependent on adenosine (B11128) triphosphate (ATP). nih.govuniprot.orgresearchgate.net The product, MurNAc-6-P, can then be further metabolized and re-enter the mainstream peptidoglycan biosynthesis or central metabolic pathways. nih.govresearchgate.net
The catalytic cycle of AnmK is complex, involving significant conformational changes. nih.gov The enzyme, which exists as a homodimer, transitions between an "open" and a "closed" state. nih.govnih.gov In the open conformation, the active site cleft is exposed, allowing the substrates, anhMurNAc and ATP, to bind. nih.gov Small-angle X-ray scattering (SAXS) analyses have revealed that AnmK naturally adopts an open conformation in the absence of ligands. nih.gov The binding of both substrates induces a large structural rearrangement, causing the enzyme's two domains to close around the substrates. nih.gov This closed conformation is essential for catalysis, as it correctly aligns the substrates and catalytic residues for the reaction to occur. nih.govnih.gov Kinetic studies have shown that AnmK follows a random-sequential kinetic mechanism, meaning that either ATP or anhMurNAc can bind to the enzyme first. nih.govnih.govresearchgate.net
1 ATP-Dependent Phosphorylation and Ring Opening
The dual action of AnmK—hydrolytic ring opening and ATP-dependent phosphorylation—is a remarkable enzymatic feat. nih.govresearchgate.net The process formally equates to the addition of H₃PO₄ across the 1,6-anhydro bond of anhMurNAc. researchgate.net The accepted mechanism proposes that a water molecule, activated by a general base residue (specifically Asp-182 in Pseudomonas aeruginosa AnmK), attacks the anomeric carbon (C1) of the anhMurNAc sugar. nih.govresearchgate.net This nucleophilic attack facilitates the cleavage of the C1-O6 anhydro bond. researchgate.net Concurrently, the now-freed C6 hydroxyl group is positioned to attack the γ-phosphate of the co-substrate ATP in an in-line phosphoryl transfer. nih.govresearchgate.net This concerted reaction results in the formation of MurNAc-6-P and adenosine diphosphate (B83284) (ADP). nih.gov The enzyme is strongly inhibited by the product ADP. uniprot.org
2 Enzyme Kinetics and Structural Characterization (e.g., X-ray Crystallography, Molecular Dynamics)
The kinetics and structure of AnmK have been extensively studied to elucidate its complex mechanism. Kinetic analyses confirm a random-sequential binding of substrates. nih.govnih.govbohrium.com
Structural studies, primarily through X-ray crystallography, have provided detailed snapshots of the enzyme in various states: apo (unbound), bound to ATP analogs like AMPPCP, bound to both an ATP analog and anhMurNAc, and bound to the product ADP. nih.govnih.govnih.gov These structures reveal that AnmK is a homodimer, with each subunit containing two subdomains that form a deep active site cleft, bearing similarity to the ATPase core of the hexokinase-hsp70-actin superfamily. nih.govresearchgate.net The transition from an open to a closed conformation upon substrate binding is a key feature, with the two domains rotating by as much as 32 degrees. nih.gov Molecular dynamics simulations have complemented these static structures, providing insights into the full catalytic cycle and the dynamic interplay between the enzyme and its substrates. nih.govbohrium.com
| State | Bound Ligand(s) | Conformation | Key Insight |
|---|---|---|---|
| Apo | None | Open | Ground state allows substrate access. nih.gov |
| Binary Complex | AMPPCP (ATP analog) | Open | Nucleotide binding alone does not induce closure. nih.gov |
| Ternary Complex | AMPPCP & anhMurNAc | Open | Reveals pre-catalytic substrate binding arrangement. nih.gov |
| Binary Complex | ADP | Closed | Shows post-catalytic product-bound state. nih.govnih.gov |
| Ternary Complex | ATP & anhMurNAc | Closed | Represents the catalytically active state. nih.gov |
3 N-acetylmuramyl-L-alanine Amidase (AmpD): Role in Peptide Cleavage
N-acetylmuramyl-L-alanine amidase (AmpD) is a cytosolic enzyme that plays a critical role in peptidoglycan recycling by cleaving the amide bond between the N-acetylmuramic acid (MurNAc) sugar moiety and the L-alanine residue at the start of the peptide stem. uniprot.orguniprot.orgnih.gov This action releases the peptide chain from the sugar, allowing both components to be processed and reused by the bacterium. nih.gov AmpD is involved in both peptidoglycan recycling and, in many bacteria, the regulation of β-lactamase production. uliege.benih.gov
1 Substrate Specificity and Hydrolysis of Anhydromuropeptides
AmpD exhibits strict substrate specificity, a feature crucial for its biological role. It specifically recognizes and cleaves muropeptides that contain the 1,6-anhydro-N-acetylmuramic acid (anhMurNAc) structure. uliege.benih.gov This specificity ensures that AmpD acts only on recycled cell wall fragments and not on the UDP-MurNAc-pentapeptide precursors used in de novo peptidoglycan synthesis, thus preventing interference with cell wall construction. uliege.be The enzyme hydrolyzes the lactyl-peptide linkage in anhydromuropeptides, yielding anhMurNAc and a free peptide stem (e.g., L-Ala-D-Glu-meso-DAP). nih.gov The resulting anhMurNAc is the substrate for the next enzyme in the pathway, AnmK. researchgate.net While the canonical AmpD is highly specific for anhydromuropeptides, other amidases with broader specificity, such as AmiD in E. coli, have also been identified. nih.gov
2 Structural Determinants for AmpD Function (e.g., zinc-binding pocket)
Site-directed mutagenesis studies have confirmed the essentiality of these residues. nih.gov Mutation of His-34 or Asp-164 to alanine (B10760859) results in an inactive enzyme that loses its ability to bind zinc. nih.gov Other residues, such as Tyr-63 and Lys-162, are not directly involved in zinc ligation but are thought to be crucial for substrate binding and proper positioning within the active site. nih.gov
| Mutation | Effect on Activity | Effect on Zinc Binding | Inferred Role of Residue |
|---|---|---|---|
| H34A | Inactive | Lost | Zinc Ligand. nih.gov |
| D164A | Inactive | Lost | Zinc Ligand. nih.gov |
| H154N | Active | Retained | Zinc Ligand. nih.gov |
| Y63F | Reduced (16% of wild-type) | Retained | Substrate Binding. nih.gov |
| K162H | Greatly Reduced (0.7% of wild-type) | Retained | Substrate Binding. nih.gov |
| E116A | Inactive | - | Structural role in orienting His-34 for zinc binding. nih.gov |
Lytic Transglycosylases (LTs): Catalytic Mechanisms and Structural Insights
4 N-acetylmuramic Acid 6-Phosphate Etherase (MurQ): Conversion to GlcNAc 6-Phosphate
N-acetylmuramic acid 6-phosphate etherase (MurQ) is the enzyme responsible for the final step in the conversion of the muramic acid sugar into a glycolytic intermediate. uniprot.orguni-konstanz.de It specifically catalyzes the cleavage of the D-lactyl ether bond at the C3 position of N-acetylmuramic acid 6-phosphate (MurNAc 6-P). uniprot.orgnih.govacs.org This reaction yields two products: N-acetyl-D-glucosamine 6-phosphate (GlcNAc-6-P) and D-lactate. uniprot.orguni-konstanz.de GlcNAc-6-P can then be readily channeled into central carbon metabolism or used in biosynthesis pathways. uni-konstanz.deacs.org
The catalytic mechanism of MurQ is proposed to be a lyase-type elimination/hydration process. uniprot.orguniprot.org The reaction is thought to begin with the enzyme-catalyzed ring opening of the MurNAc 6-P substrate. acs.org This is followed by the elimination of D-lactate, which is facilitated by the abstraction of the proton at C2 and results in the formation of an α,β-unsaturated aldehyde intermediate. nih.govacs.orgacs.org Finally, a stereospecific syn-addition of a water molecule to this intermediate generates the final product, GlcNAc 6-phosphate. nih.govacs.org Mechanistic studies using isotopic labeling have confirmed the cleavage of the C2-H and C3-O bonds during catalysis. nih.govacs.org Mutagenesis studies on E. coli MurQ have identified two glutamic acid residues, Glu-83 and Glu-114, as being crucial for catalysis, likely acting as the key acid/base residues. nih.govacs.org
N-acetylglucosaminidase (NagZ): Cleavage of Anhydrodisaccharides
N-acetylglucosaminidase, specifically NagZ in many bacteria, plays a pivotal role in the initial stages of peptidoglycan recycling by cleaving anhydrodisaccharides. nih.gov During cell wall turnover, lytic transglycosylases generate fragments, including the disaccharide GlcNAc-1,6-anhydroMurNAc linked to a peptide stem. nih.gov
Role in Bacterial Regulatory Networks and Host Microbe Interactions
Modulation of Bacterial Antibiotic Resistance Mechanisms
1,6-Anhydromuramic acid is a central component in the signaling cascade that governs the expression of antibiotic resistance genes, particularly in Gram-negative bacteria. This process is intimately linked to the recycling of the bacterial cell wall component, peptidoglycan.
The induction of AmpC β-lactamase, an enzyme that confers resistance to a broad range of β-lactam antibiotics, is a classic example of the regulatory role of this compound-containing muropeptides. nih.govresearchgate.netnih.gov In many Gram-negative bacteria, such as Enterobacter spp., Citrobacter freundii, and Pseudomonas aeruginosa, the expression of the chromosomal ampC gene is inducible. nih.govresearchgate.net The current model for AmpC induction is tied to the cell wall recycling pathway. nih.gov
During bacterial growth and division, or in the presence of certain β-lactam antibiotics, fragments of the peptidoglycan are released into the periplasm. These fragments, which include 1,6-anhydro-N-acetylmuramic acid linked to short peptides, are then transported into the cytoplasm. nih.govnih.gov Within the cytoplasm, these anhydromuropeptides act as cofactor molecules that bind to the transcriptional regulator protein, AmpR. nih.govresearchgate.net This binding event converts AmpR from a repressor to an activator of ampC transcription, leading to increased production of the AmpC β-lactamase and subsequent antibiotic resistance. researchgate.net
There has been discussion regarding the specific muropeptide that acts as the primary inducer. Two main candidates have been proposed: 1,6-anhydro-N-acetylmuramic acid-L-Ala-D-Glu-meso-diaminopimelic acid (anhydro-MurNAc-tripeptide) and anhydro-MurNAc-L-Ala-D-Glu-meso-diaminopimelic acid-D-Ala-D-Ala (anhydro-MurNAc-pentapeptide). nih.govresearchgate.net
| Key Proteins in AmpC Induction | Function |
| AmpG | A permease in the inner membrane that transports peptidoglycan fragments, including anhydromuropeptides, from the periplasm into the cytoplasm. nih.gov |
| AmpD | A cytoplasmic N-acetylmuramoyl-L-alanine amidase that cleaves the peptide stem from the 1,6-anhydro-MurNAc moiety. nih.govnih.gov |
| NagZ | A cytosolic glycosidase that removes the N-acetylglucosamine (GlcNAc) residue from the anhydromuropeptide. nih.gov |
| AmpR | A transcriptional regulator that, upon binding to anhydromuropeptides, activates the expression of the ampC β-lactamase gene. nih.govresearchgate.net |
The signaling pathway that connects peptidoglycan recycling to antibiotic resistance is a well-coordinated process involving several key proteins. nih.gov This pathway, often referred to as the AmpG-AmpR-AmpC pathway, ensures that the bacterium can respond to cell wall damage by upregulating the production of protective enzymes like AmpC β-lactamase. frontiersin.org
The process begins in the periplasm where lytic transglycosylases cleave the peptidoglycan, generating fragments that contain the this compound moiety. nih.govnih.gov These anhydromuropeptides are then transported into the cytoplasm by the inner membrane permease AmpG. nih.govasm.org
Once in the cytoplasm, the enzyme NagZ removes the N-acetylglucosamine sugar, and the amidase AmpD cleaves the peptide chain from the 1,6-anhydro-N-acetylmuramic acid. nih.gov The resulting 1,6-anhydro-N-acetylmuramyl-peptides accumulate and serve as the signaling molecules that activate AmpR, leading to the induction of ampC expression. researchgate.net A deficiency in this recycling pathway can compromise cell wall biogenesis and lead to increased sensitivity to antibiotics. asm.orgresearchgate.net
Molecular Basis of Host Immune System Recognition
The host immune system has evolved sophisticated mechanisms to detect invading bacteria by recognizing conserved molecular patterns, known as pathogen-associated molecular patterns (PAMPs). Fragments of peptidoglycan containing this compound are potent PAMPs that are recognized by specific host pattern recognition receptors (PRRs).
Peptidoglycan-recognition proteins (PGRPs) are a family of highly conserved PRRs found in insects and mammals that play a crucial role in the innate immune response to bacterial infections. wikipedia.org Some PGRPs are capable of discriminating between different types of peptidoglycan, for instance, by recognizing the specific amino acid in the third position of the peptide stem, which is typically L-lysine in Gram-positive cocci and meso-diaminopimelic acid (m-DAP) in Gram-negative bacteria and Gram-positive bacilli. wikipedia.org Furthermore, certain PGRPs can differentiate between N-acetylmuramic acid and its 1,6-anhydro form. wikipedia.org In humans, PGRPs can induce the Tumor Necrosis Factor Receptor (TNFR) pathway upon binding with peptidoglycan fragments like tracheal cytotoxin. wikipedia.org
Nucleotide-binding oligomerization domain-containing protein 1 (NOD1) is an intracellular PRR that is pivotal in the detection of Gram-negative bacteria. semanticscholar.org NOD1 specifically recognizes a unique muropeptide motif containing a meso-diaminopimelic acid (DAP) residue, namely the N-acetylglucosaminyl-N-acetylmuramyl tripeptide (GlcNAc-MurNAc-L-Ala-γ-D-Glu-meso-DAP). semanticscholar.orgnih.gov
A well-characterized NOD1 agonist is Tracheal Cytotoxin (TCT), a 921-dalton glycopeptide released by Bordetella pertussis and Neisseria gonorrhoeae. wikipedia.org TCT is a soluble fragment of peptidoglycan with the structure GlcNAc-(anhydro)MurNAc-L-Ala-D-Glu-mesoDAP-D-Ala. nih.gov The biological activity of TCT is dependent on NOD1, making this receptor the long-sought-after sensor for TCT in mammals. nih.gov While TCT is a potent activator of murine NOD1, human NOD1 appears to be less sensitive to it. nih.govnih.gov
| Receptor | Ligand | Bacterial Source |
| PGRPs | Peptidoglycan fragments, including those with this compound | Gram-positive and Gram-negative bacteria |
| NOD1 | γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP) containing muropeptides, Tracheal Cytotoxin (TCT) | Gram-negative bacteria (e.g., Bordetella pertussis, Neisseria gonorrhoeae) |
The recognition of this compound-containing fragments by host PRRs, particularly NOD1, triggers a cascade of downstream signaling events that culminate in a robust innate immune response. nih.govnih.gov Activation of NOD1 leads to the recruitment of the receptor-interacting serine/threonine-protein kinase 2 (RIPK2), which in turn activates the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov
This signaling cascade results in the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides, which are essential for recruiting immune cells to the site of infection and eliminating the invading pathogens. nih.govnih.gov For instance, in murine macrophages, TCT stimulates the secretion of cytokines and the production of nitric oxide (NO) in a NOD1-dependent manner. nih.gov In human tracheobronchial models, TCT, in conjunction with lipopolysaccharide (LPS), can induce blebbing and necrosis of ciliated epithelial cells, loss of ciliated cells, and hyper-mucus production. nih.gov Interestingly, some pathogens may exploit this system; for example, Bordetella pertussis may use the release of TCT to skew host signaling towards NOD1, thereby suppressing certain inflammatory responses to evade the adaptive immune system. biorxiv.orgbiorxiv.org
Advanced Analytical Techniques and Research Methodologies
Spectroscopic and Chromatographic Methods for Characterization and Detection
Spectroscopic and chromatographic techniques are fundamental tools for identifying and quantifying 1,6-anhydromuramic acid. They provide detailed information on its molecular structure, purity, and presence in complex biological mixtures.
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for determining the precise molecular mass and elemental composition of compounds. innovareacademics.inresearchgate.net Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to three or four decimal places, which is crucial for distinguishing between molecules with the same nominal mass but different elemental formulas. measurlabs.comresearchgate.net This high accuracy is indispensable for the unambiguous identification of this compound in complex biological samples and for confirming the identity of synthetically produced standards. beilstein-journals.orgmdpi.com
In a typical HRMS analysis, the sample is ionized and the resulting ions are separated based on their m/z ratio in a high-resolution mass analyzer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument. innovareacademics.inresearchgate.net For this compound, HRMS coupled with Electrospray Ionization (ESI) is commonly used. The technique has been successfully applied to confirm the synthesis of the compound, with the experimentally observed mass for the protonated molecule ([M+H]⁺) aligning closely with the theoretically calculated mass. beilstein-journals.org
| Ion | Elemental Formula | Calculated Mass (m/z) | Observed Mass (m/z) | Reference |
|---|---|---|---|---|
| [M+H]⁺ | C₁₁H₁₈NO₇ | 276.10833 | 276.10892 | beilstein-journals.org |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for elucidating the detailed molecular structure of organic compounds like this compound. mdpi.comslideshare.net It provides information about the chemical environment, connectivity, and spatial arrangement of atoms by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. nih.gov
One-dimensional (1D) NMR spectra (¹H and ¹³C) offer initial structural identification through chemical shifts and coupling constants. mdpi.com However, for complex molecules, two-dimensional (2D) NMR experiments are crucial. mdpi.com Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivities between protons and carbons, confirming the carbon framework and the position of substituents. mdpi.com NMR analysis was instrumental in confirming the structure of synthetically produced this compound and in studying the enzymatic reaction it undergoes. beilstein-journals.orgresearchgate.net The data from these analyses confirmed the expected pyranose ring in a ¹C₄ conformation, which is characteristic of the 1,6-anhydro bridge, and the correct stereochemistry of the lactyl ether moiety at the C3 position. nih.gov
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of muropeptides, including those containing this compound. nih.govresearchgate.net It is widely regarded as the most accurate and established method for analyzing the composition of bacterial peptidoglycan. nih.gov The technique separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure. d-nb.info
For the analysis and purification of this compound and related compounds, reversed-phase HPLC (RP-HPLC) is frequently employed. nih.govnih.gov In RP-HPLC, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often with an acidic modifier such as formic acid or trifluoroacetic acid. beilstein-journals.orgscispace.com This method effectively separates muropeptides based on their hydrophobicity. scispace.com HPLC has been essential for purifying synthetically prepared this compound from reaction byproducts and for separating the various fragments generated by the enzymatic digestion of peptidoglycan. beilstein-journals.orgnih.gov
| Parameter | Description | Reference |
|---|---|---|
| Mode | Reversed-Phase (RP-HPLC) | beilstein-journals.orgnih.gov |
| Stationary Phase | C18 Column | beilstein-journals.org |
| Mobile Phase | Acetonitrile/Water gradient with 0.1% Formic Acid | beilstein-journals.org |
| Detection | UV Absorbance | nih.gov |
The coupling of liquid chromatography with mass spectrometry (LC-MS) creates a highly sensitive and specific analytical platform for profiling complex biological mixtures. mdpi.com In the context of bacterial cell wall research, LC-MS is the premier tool for "peptidoglycomics," the comprehensive analysis of the full spectrum of muropeptides released from peptidoglycan digestion. whiterose.ac.uk This approach is vital for studying the dynamics of cell wall synthesis, turnover, and recycling, where this compound is a key marker for the termination of glycan strands. whiterose.ac.uk
In an LC-MS/MS experiment, muropeptides are first separated by HPLC and then introduced directly into the mass spectrometer. whiterose.ac.uk The instrument measures the mass of the intact muropeptide ions (MS1) and can then select specific ions to be fragmented, with the resulting fragment masses being measured (MS2 or tandem MS). This fragmentation pattern provides detailed structural information, allowing for the confident identification of known muropeptides and the characterization of novel structures. whiterose.ac.uk LC-MS/MS has been indispensable for identifying and quantifying this compound-containing fragments in various bacterial species, shedding light on the mechanisms of peptidoglycan recycling and antibiotic resistance. whiterose.ac.ukresearchgate.net
Structural Biology Approaches for Enzyme-Ligand Interactions
Understanding how enzymes recognize and process this compound requires atomic-level structural information. Structural biology techniques, particularly X-ray crystallography, provide three-dimensional snapshots of these molecular interactions.
X-ray crystallography is a primary method for determining the three-dimensional atomic structure of macromolecules, including proteins and their complexes with ligands. wikipedia.org The technique involves crystallizing the target molecule and then bombarding the crystal with a beam of X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which a detailed atomic model can be built. wikipedia.org
This method has provided profound insights into the enzymes that produce and metabolize this compound. Crystal structures have been solved for lytic transglycosylases (LTs), the enzymes that generate this compound-terminated fragments by cleaving the glycan backbone of peptidoglycan. nih.govcazypedia.org These structures reveal the catalytic machinery and the conformational changes that occur during the reaction. nih.gov
Furthermore, high-resolution crystal structures have been determined for Anhydro-N-acetylmuramic acid kinase (AnmK), a key enzyme in the cytoplasmic recycling pathway that catalyzes the ATP-dependent opening of the 1,6-anhydro ring. researchgate.netnih.gov Structures of AnmK from Pseudomonas aeruginosa have been captured in complex with its substrate (this compound) and its product (ADP), revealing the precise interactions within the active site that are necessary for substrate binding and catalysis. researchgate.netnih.gov These studies show how a conserved aspartate residue activates a water molecule for a nucleophilic attack on the anomeric carbon, leading to the cleavage of the 1,6-anhydro bond. researchgate.net Such detailed structural knowledge is crucial for understanding the enzyme's mechanism and provides a foundation for designing specific inhibitors. nih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations have become an indispensable tool for investigating the intricate molecular interactions and conformational changes of this compound and the enzymes that process it. nih.govnii.ac.jp These computational methods allow researchers to visualize and analyze the dynamic behavior of molecules at an atomic level, providing insights that are often difficult to obtain through experimental techniques alone.
One of the key applications of MD simulations in the context of this compound has been to unravel the catalytic mechanism of the enzyme anhydro-N-acetylmuramic acid kinase (AnmK). nih.gov This enzyme plays a pivotal role in the recycling pathway by catalyzing the opening of the 1,6-anhydro ring and the concurrent ATP-dependent phosphorylation of the C6 hydroxyl group. nih.govnih.gov MD simulations, in conjunction with high-resolution X-ray crystallography, have been instrumental in mapping the entire catalytic cycle of AnmK from Pseudomonas aeruginosa. nih.gov These studies have revealed the conformational journey of the substrate as it binds to the active site, undergoes the enzymatic reaction, and is released as the product, N-acetylmuramic acid-6-phosphate (MurNAc-6-P). nih.gov
The simulations have helped to identify key amino acid residues and water molecules within the AnmK active site that are crucial for catalysis. nih.govresearchgate.net For instance, a specific water molecule, activated by the catalytic general base Asp182, has been identified as the nucleophile responsible for attacking the anomeric carbon and cleaving the 1,6-anhydro bond. nih.govresearchgate.net Furthermore, MD simulations have provided a detailed view of the conformational changes in the sugar ring during the reaction, proposing a likely itinerary from a 1C4 chair conformation to a 3H4‡ half-chair transition state, and finally to a 3S1 skew-boat conformation for the product. nih.gov
These detailed mechanistic insights, gleaned from MD simulations, are crucial for understanding the fundamental biology of peptidoglycan recycling and can inform the rational design of inhibitors that could target this essential pathway in pathogenic bacteria.
Genetic and Biochemical Studies
Genetic and biochemical studies form the cornerstone of our understanding of the metabolic significance of this compound. By manipulating the genes involved in its metabolism and characterizing the activity of the corresponding enzymes, researchers have been able to piece together the intricate network of reactions that govern its fate within the bacterial cell. asm.orgoup.com
Gene Knockout and Overexpression Studies to Elucidate Metabolic Roles
A powerful approach to understanding the function of a gene is to observe the consequences of its absence or overabundance. In the study of this compound metabolism, gene knockout and overexpression studies have been pivotal.
A prime example is the investigation of the anmK gene, which encodes the anhydro-N-acetylmuramic acid kinase. asm.orgnih.gov Researchers created a deletion mutant of E. coli lacking the anmK gene. asm.orgnih.gov Biochemical analysis of the cell extract from this anmK deletion mutant revealed a complete lack of enzymatic activity on this compound. asm.orgnih.govresearchgate.net This finding definitively established AnmK as the primary enzyme responsible for the initial step in the cytoplasmic recycling of this sugar.
Interestingly, the anmK knockout mutant did not accumulate this compound within the cytoplasm as might be expected. Instead, the compound was found to be rapidly expelled into the surrounding medium. asm.orgnih.govresearchgate.net This surprising result indicated the presence of an active efflux pump that removes free this compound from the cell when its metabolic pathway is blocked. asm.orgnih.gov This highlights a sophisticated cellular mechanism to deal with the accumulation of metabolic intermediates.
Conversely, overexpression of the anmK gene has been used to produce and purify the AnmK enzyme for detailed biochemical characterization. asm.orgnih.gov By inserting the anmK gene into a suitable expression vector and introducing it into a host like E. coli, researchers can generate large quantities of the enzyme. nih.gov This has been essential for performing the enzyme activity assays and structural studies discussed in the following sections.
Enzyme Activity Assays with Natural and Synthetic Substrates
Enzyme activity assays are quantitative methods used to measure the rate of a specific enzymatic reaction. assaygenie.comsigmaaldrich.com These assays are fundamental to characterizing the enzymes involved in this compound metabolism and understanding their substrate specificity and kinetic properties. uni-konstanz.debeilstein-journals.org
The activity of AnmK, the key enzyme in the recycling pathway, has been extensively studied using such assays. nih.govasm.org A common method is a coupled-enzyme assay where the production of ADP from the AnmK-catalyzed reaction is linked to the oxidation of NADH, which can be monitored spectrophotometrically. nih.gov Through these assays, key kinetic parameters for AnmK have been determined. For example, in Pseudomonas aeruginosa, the apparent Michaelis constant (KM) for this compound is approximately 500 µM, and for ATP, it is 96 µM, with an apparent catalytic rate (kcat) of 46 s-1. nih.gov
A crucial aspect of these studies is the use of both natural and synthetic substrates. The natural substrate, this compound, can be synthesized in the laboratory for use in these assays. nih.govbeilstein-journals.orgnih.gov Furthermore, researchers have tested the activity of AnmK against structurally related synthetic compounds, such as 1,6-anhydro-N-acetylmuramyl peptides. nih.gov These experiments have demonstrated that AnmK is highly specific for free this compound and does not act on the peptide-containing derivatives. nih.gov This finding clarified that the stem peptide must first be removed by another enzyme, the amidase AmpD, before AnmK can process the sugar. nih.gov
The table below summarizes the key enzymes involved in the initial cytoplasmic processing of peptidoglycan breakdown products and their substrates, as elucidated by enzyme activity assays.
| Enzyme | Substrate(s) | Product(s) |
| NagZ | N-acetylglucosamine-1,6-anhydromuropeptides | N-acetylglucosamine (GlcNAc), 1,6-anhydroMurNAc-oligopeptides |
| AmpD | 1,6-anhydro-MurNAc-oligopeptides | This compound (anhMurNAc), Stem peptide |
| AnmK | This compound, ATP | N-acetylmuramic acid-6-phosphate (MurNAc-6-P), ADP |
This table provides a simplified overview of the initial steps in the cytoplasmic recycling pathway.
Reporter Gene Assays for Gene Regulation Studies
Reporter gene assays are versatile tools used to study the regulation of gene expression. nih.govbmglabtech.com In this technique, the regulatory region (promoter) of a gene of interest is fused to a "reporter gene" that encodes an easily detectable protein, such as luciferase or β-galactosidase. nih.govnih.gov The level of expression of the reporter gene then serves as a proxy for the activity of the promoter under different conditions.
While direct reporter gene assays specifically focused on the regulation of the anmK gene are not extensively detailed in the provided search results, the principles of these assays are widely applied in bacterial genetics to understand how metabolic pathways are controlled. bmglabtech.comuni-tuebingen.de For instance, the expression of genes involved in peptidoglycan recycling is known to be tightly regulated in response to the availability of cell wall components and the presence of antibiotics.
Reporter gene fusions could be used to investigate how the expression of anmK and other genes in the this compound metabolic pathway are controlled. By placing the promoter of the anmK gene upstream of a reporter gene like lacZ (encoding β-galactosidase) or lux (encoding luciferase), researchers could measure how the expression of anmK changes in response to various stimuli. For example, one could test the effect of adding external this compound, other muropeptides, or different stress conditions on the activity of the anmK promoter.
Future Research Directions and Unanswered Questions
Exploration of Novel Enzymes and Transport Systems
The biosynthesis of 1,6-Anhydromuramic acid is catalyzed by lytic transglycosylases (LTs), which cleave the glycan backbone of peptidoglycan. nih.gov In many Gram-negative bacteria, the resulting anhydro-muropeptides are transported into the cytoplasm by permeases like AmpG for recycling. nih.govmdpi.com However, the full complement of enzymes and transporters involved in the metabolism of this compound and its derivatives across the bacterial kingdom is far from completely understood.
Future research should focus on:
Identifying Novel LTs: While several families of LTs are known, genomic data suggests the existence of additional, uncharacterized LTs with potentially novel substrate specificities or regulatory properties. nih.gov For instance, Escherichia coli has multiple LTs, including MltA, MltB, and EmtA, each with potentially distinct roles in cell wall maintenance. nih.govnih.gov Exploring these enzymes could reveal new mechanisms of peptidoglycan remodeling.
Characterizing Transport Systems: The AmpG permease is the primary transporter for anhydro-muropeptides in E. coli. nih.gov However, organisms that lack AmpG, such as Borrelia burgdorferi, still produce this compound-containing fragments, suggesting the existence of alternative transport systems or different fates for these molecules. mdpi.com Identifying and characterizing these unknown transporters is crucial for a comprehensive understanding of peptidoglycan metabolism.
Investigating Downstream Enzymes: The enzyme Anhydro-N-acetylmuramic acid kinase (AnmK) is critical for initiating the cytoplasmic recycling of this compound by phosphorylating it. researchgate.netnih.govnih.gov This is followed by the action of an etherase that cleaves the D-lactyl ether bond. nih.govresearchgate.net Research into the diversity, structure, and mechanism of these enzymes in various pathogens, like Pseudomonas aeruginosa, can provide deeper insights into the metabolic pathways and reveal potential drug targets. researchgate.netnih.gov
Detailed Understanding of Regulatory Feedback Loops
This compound and its peptide-containing derivatives are not merely metabolic intermediates; they are key signaling molecules that inform the cell about the state of its peptidoglycan wall. This signaling is integral to processes like the induction of β-lactamase expression, which confers antibiotic resistance. cardiff.ac.ukwhiterose.ac.ukcardiff.ac.uk
Key unanswered questions include:
Mechanism of Signal Transduction: How does the cytoplasmic accumulation of 1,6-anhydro-muropeptides lead to the activation of transcription factors like AmpR, which controls β-lactamase production? While the general pathway is known, the precise molecular interactions and conformational changes in receptor proteins remain to be fully elucidated.
Cross-talk with Other Pathways: Bacterial cells must coordinate cell wall synthesis and degradation with other fundamental processes like cell division and growth. Future studies could explore the potential feedback loops connecting the levels of this compound with cell division machinery or global stress responses. In Myxococcus xanthus, for example, developmental aggregation is controlled by a feedback loop involving the CsgA and FruA proteins, and lytic transglycosylase activity is implicated in this process. uni-marburg.de
Regulation of Enzyme Expression: The expression of LTs and recycling enzymes like AnmK must be tightly controlled to maintain cell wall integrity. Investigating the transcriptional and post-transcriptional regulatory networks that govern these enzymes will be essential. For instance, studies in Neisseria gonorrhoeae show that the loss of a specific lytic transglycosylase, LtgA, leads to compensatory increases in the expression of cell wall synthesis genes. nih.gov
Elucidation of Broader Biological Roles beyond Canonical Peptidoglycan Recycling
While peptidoglycan recycling is the most well-established role for this compound metabolism, emerging evidence suggests its involvement in a wider range of biological phenomena.
Future research directions include:
Host-Pathogen Interactions: 1,6-anhydro-muropeptides, such as the tracheal cytotoxin (TCT) found in Bordetella pertussis and Neisseria gonorrhoeae, are potent modulators of the host immune system. nih.govmdpi.com These molecules are recognized by host pattern recognition receptors like NOD1, triggering inflammatory responses. mdpi.com A deeper understanding of how these fragments are released and how they interact with host receptors could lead to new strategies for modulating infection-related inflammation.
Cellular Processes: In N. gonorrhoeae, LTs are implicated in diverse processes including cell separation and the secretion of chromosomal DNA. nih.gov The production of this compound may be integral to creating localized openings in the peptidoglycan sacculus to allow for these events. nih.gov
Development of Advanced Probes and Inhibitors for Biological Investigations
Progress in understanding the multifaceted roles of this compound is intrinsically linked to the availability of sophisticated chemical tools. rjeid.com The development of novel probes and inhibitors is a critical frontier in this field.
Key areas for development are:
Activity-Based Probes: Designing and synthesizing probes that specifically and covalently label active LTs, AnmK, or other related enzymes in living cells would be invaluable for studying their activity, localization, and regulation under different physiological conditions. mdpi.com
Fluorescent and Radiolabeled Analogs: The recent development of an efficient, five-step synthesis for this compound provides a platform for creating modified versions of the molecule. beilstein-journals.orgnih.govbeilstein-journals.org Incorporating fluorescent tags or radioisotopes, such as in the development of N-acetyl muramic acid-derived PET radiotracers, could allow for real-time tracking of its transport and metabolism within bacterial cells and during infection. acs.org
Potent and Specific Inhibitors: Identifying small molecules that specifically inhibit the enzymes involved in the metabolism of this compound is a promising strategy for developing new antibacterial agents. cardiff.ac.ukcardiff.ac.uk For example, novel dihydroxylated amidine inhibitors have been synthesized and tested against soluble lytic transglycosylase. cardiff.ac.ukcardiff.ac.uk Such inhibitors could serve as powerful research tools to probe the physiological consequences of disrupting this pathway and may represent leads for future drug development.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,6-anhydromuramic acid, and what are their key methodological challenges?
- Answer : The most efficient synthesis starts with N-acetylglucosamine (GlcNAc), involving O-benzylation and regioselective desilylation to form the 1,6-anhydro ring. Key challenges include avoiding side reactions (e.g., lactam formation during azide reduction) and optimizing regioselectivity during protection/deprotection steps. For example, NaH-mediated benzylation in DMF can lead to unexpected desilylation, requiring solvent adjustments .
Q. How is this compound structurally identified and validated in synthetic products?
- Answer : X-ray crystallography is critical for confirming regiochemistry, as seen in resolving the structure of intermediates like 4a (a desilylated byproduct). Complementary methods include NMR to verify stereochemistry and HPLC to assess purity, particularly for muropeptide derivatives .
Q. What biological roles does this compound play in bacterial systems?
- Answer : It is a product of lytic transglycosylase activity during peptidoglycan remodeling, enabling cell wall recycling and signaling for antibiotic resistance (e.g., AmpC β-lactamase induction). Muropeptides containing this moiety are transported via AmpG and processed by NagZ in the cytoplasm .
Advanced Research Questions
Q. How can regioselectivity issues in glycosylation reactions during anhydromuramic acid synthesis be mitigated?
- Answer : Trichloroacetimidate donors with TfOH activation improve β-1,4-glycosidic bond formation, though competing esterification at the lactyl group remains a challenge. Solvent optimization (e.g., avoiding DMF) and alternative protecting groups (e.g., Troc) reduce side reactions .
Q. What experimental strategies resolve contradictions in enzymatic activity data for lytic transglycosylases producing this compound?
- Answer : Use site-directed mutagenesis to probe catalytic residues (e.g., Glu73 in GH23 enzymes) and pre-steady-state kinetics to distinguish between substrate-assisted vs. general acid/base mechanisms. Structural studies (e.g., gp144 N-terminal domain binding assays) clarify peptidoglycan interaction requirements .
Q. How do analytical methods differentiate anhydromuramic acid-containing muropeptides in complex biological samples?
- Answer : Post-HPLC reduction with NaBH₄ stabilizes anhydrosugar moieties, enabling quantification via UV/fluorescence detection. LC-MS/MS with collision-induced dissociation (CID) identifies fragmentation patterns unique to this compound derivatives .
Q. What are the limitations of current synthetic approaches for generating disaccharides with this compound?
- Answer : Competing oxazoline activation under BF₃·Et₂O conditions destabilizes benzylidene protecting groups. Hybrid strategies (e.g., sequential silylation/benzylation) improve solubility of intermediates but require careful monitoring of acid sensitivity in anhydropyranose systems .
Q. How does the 1,6-anhydro ring influence the immunostimulatory activity of synthetic muropeptides?
- Answer : The anhydrosugar enhances stability against lysozyme degradation, but its strained conformation may reduce TLR2 binding affinity. Co-stimulation assays with LPS and cytokine profiling (e.g., IL-6, TNF-α) are used to assess synergistic effects .
Methodological Guidance
- For synthesis : Prioritize GlcNAc-derived routes for cost efficiency, and employ silyl ethers for transient protection to avoid irreversible side reactions .
- For enzymatic studies : Combine in vitro reconstitution (purified LT enzymes with synthetic substrates) and in vivo muropeptide profiling (HPLC of cellosyl-digested cell walls) .
- For structural analysis : Use X-ray crystallography for ambiguous intermediates and dynamic NMR to monitor anhydrosugar ring-opening kinetics under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
